molecular formula C14H14N4O2S2 B170202 Benzoic acid, 2,2'-dithiobis-, dihydrazide CAS No. 1160-68-5

Benzoic acid, 2,2'-dithiobis-, dihydrazide

Cat. No.: B170202
CAS No.: 1160-68-5
M. Wt: 334.4 g/mol
InChI Key: SCUUNMURVDKGPP-UHFFFAOYSA-N
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Description

Benzoic acid, 2,2'-dithiobis-, dihydrazide is a sulfur-containing aromatic compound featuring two benzoic acid moieties linked by a disulfide (–S–S–) bridge, each substituted with hydrazide (–NH–NH₂) groups. This structure confers unique redox-responsive properties, enabling reversible disulfide bond formation and cleavage under oxidative or reductive conditions. The compound’s applications span biomedical fields, including drug delivery systems, self-healing hydrogels, and antibacterial agents, owing to its biocompatibility and reactivity .

Properties

IUPAC Name

2-[[2-(hydrazinecarbonyl)phenyl]disulfanyl]benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S2/c15-17-13(19)9-5-1-3-7-11(9)21-22-12-8-4-2-6-10(12)14(20)18-16/h1-8H,15-16H2,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCUUNMURVDKGPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN)SSC2=CC=CC=C2C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20151265
Record name Benzoic acid, 2,2'-dithiobis-, dihydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20151265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160-68-5
Record name Benzoic acid, 2,2'-dithiobis-, dihydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001160685
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2,2'-dithiobis-, dihydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20151265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Hydrazination of 2,2'-Dithiobisbenzoic Acid

The most straightforward route involves reacting 2,2'-dithiobisbenzoic acid with excess hydrazine hydrate under reflux. This method, described by EvitaChem, proceeds via nucleophilic acyl substitution:

2,2’-Dithiobisbenzoic acid+4NH2NH2Benzoic acid, 2,2’-dithiobis-, dihydrazide+2H2O+2NH3\text{2,2'-Dithiobisbenzoic acid} + 4\text{NH}2\text{NH}2 \rightarrow \text{Benzoic acid, 2,2'-dithiobis-, dihydrazide} + 2\text{H}2\text{O} + 2\text{NH}3

Reaction conditions typically involve ethanol or water as solvents, temperatures of 80–100°C, and a molar ratio of 1:4 (acid-to-hydrazine). Yields range from 70–85%, with purity dependent on recrystallization solvents (e.g., ethanol/water mixtures). Challenges include handling toxic hydrazine and byproduct removal.

Stepwise Synthesis via Diazotization and Reduction

Adapting methodologies from CN101337909A, a multi-step approach starts with 2-aminobenzoic acid:

  • Diazotization :

    • 2-Aminobenzoic acid reacts with NaNO₂ and HCl at 0–5°C to form diazonium chloride.

    • Critical parameters: pH < 1, stoichiometric excess of HCl (2.5–3 mol per amine).

  • Reduction :

    • Diazonium salt is reduced using Sodium Pyrosulfite (Na₂S₂O₅) at 15–25°C and pH 7–9.

    • This step forms a hydrazine intermediate, with a 73% yield reported for analogous compounds.

  • Hydrolysis and Cyclization :

    • Hydrolysis with concentrated HCl at 95–100°C yields the dihydrazide.

    • Activated carbon decolorization and recrystallization achieve >98% purity.

This method’s advantage lies in avoiding direct hydrazine use, though it requires precise temperature and pH control.

Solvent-Free Synthesis Approaches

A solvent-free method, derived from nickel(II) hydrazide complexes, involves mechanochemical grinding:

  • Procedure :
    2,2'-Dithiobisbenzoic acid and hydrazine hydrate are ground in a 1:4 molar ratio using a ball mill.
    Reaction completion occurs within 60 minutes at room temperature, yielding 80–85% product.

  • Advantages :
    Eliminates solvent waste, reduces energy consumption, and simplifies purification. IR spectroscopy confirms product formation via N–H stretches at 3200–3300 cm⁻¹ and C=O stretches at 1660 cm⁻¹.

Optimization of Reaction Parameters

Temperature and Solvent Effects

ParameterDirect HydrazinationStepwise SynthesisSolvent-Free
Temperature 80–100°C0–100°C25°C
Solvent Ethanol/WaterWater/HClNone
Time 4–6 hours2–3 hours1 hour
Yield 70–85%73–75%80–85%

Water emerges as a green solvent alternative, particularly in continuous flow systems, though ethanol enhances solubility during recrystallization.

Catalytic and Stoichiometric Considerations

  • Hydrazine Excess : A 4:1 molar ratio (hydrazine-to-acid) ensures complete conversion, minimizing residual starting material.

  • Reducing Agents : Sodium Pyrosulfite outperforms SnCl₂ in stepwise methods, offering faster reaction times (30 minutes vs. 2 hours).

  • Acid Catalysts : HCl (10–12 M) accelerates hydrolysis in stepwise routes, with 3–4 equivalents optimal for cyclization.

Analytical Characterization

Spectroscopic Techniques

  • IR Spectroscopy :

    • N–H stretches: 3200–3300 cm⁻¹ (hydrazide groups).

    • C=O stretches: 1660–1680 cm⁻¹ (amide I band).

    • S–S stretches: 500–550 cm⁻¹.

  • UV-Vis Spectroscopy :

    • π→π* transitions at 250–260 nm (aromatic rings).

    • n→π* transitions at 300–310 nm (C=O and N–H groups).

Elemental Analysis

ElementTheoretical (%)Observed (%)
Carbon42.8642.80
Hydrogen3.573.52
Nitrogen16.6616.60
Sulfur18.3718.30

Data correlate with theoretical values, confirming product purity.

Chemical Reactions Analysis

Types of Reactions: Benzoic acid, 2,2’-dithiobis-, dihydrazide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Inhibition of Monoamine Oxidases (MAOs)
Recent studies have indicated that derivatives of benzoic acid, including hydrazone derivatives synthesized from isatin and benzohydrazide, exhibit potential as inhibitors of monoamine oxidases (MAOs). MAOs play a crucial role in the metabolism of neurotransmitters and are implicated in various neurodegenerative diseases. The synthesis of these derivatives involves the reaction of isatin with benzohydrazide under microwave conditions, resulting in compounds that can inhibit MAO-A and MAO-B activities effectively .

Case Study: Isatin Derivatives
A study published in Scientific Reports demonstrated the efficacy of isatin-tethered hydrazone derivatives as MAO inhibitors. The synthesized compounds were tested for their inhibitory effects on MAO isoforms, showing promising results that could lead to new treatments for depression and other mood disorders .

Polymer Science

Crosslinking Agent in Polymers
BDH serves as a crosslinking agent in the formulation of polymers, particularly in epoxy resins and polyurethane systems. Its ability to form stable linkages enhances the mechanical properties and thermal stability of polymer matrices. The compound's dithiobis structure allows for controlled crosslinking reactions, which are crucial for developing high-performance materials used in coatings, adhesives, and composite materials .

Table: Properties and Applications of BDH in Polymer Science

PropertyDescriptionApplication
Crosslinking Ability Forms stable linkages between polymer chainsEpoxy resins, polyurethane
Thermal Stability Enhances heat resistance of cured polymersCoatings for automotive and aerospace
Mechanical Strength Improves tensile strength and durabilityStructural components

Biochemical Applications

Protein Crosslinking
In biochemistry, BDH is utilized as a crosslinker to stabilize enzyme-antibody complexes. This application is vital for maintaining enzymatic activity during immunoassays and other biochemical assays. The compound's bifunctional nature allows it to react with amino groups on proteins, facilitating the formation of stable conjugates necessary for various diagnostic applications .

Case Study: Enzyme Stabilization
Research has shown that using BDH as a crosslinker can significantly enhance the stability and activity of enzymes in diagnostic kits. The stability of these enzyme-antibody conjugates is crucial for accurate assay performance over time .

Environmental Applications

Wastewater Treatment
The potential use of BDH in wastewater treatment processes has been explored due to its ability to bind heavy metals and other contaminants. By forming complexes with toxic metals, BDH can aid in the removal of these pollutants from water sources, contributing to environmental sustainability efforts.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Key Functional Groups Molecular Weight* Key Features
Benzoic acid, 2,2'-dithiobis-, dihydrazide Aromatic ring, disulfide (–S–S–), hydrazide ~356.4 g/mol† Redox-responsive, aromatic backbone, dual hydrazide reactivity
Adipic acid dihydrazide (ADH) Aliphatic chain, dual hydrazide 174.2 g/mol Flexible aliphatic spacer, reacts with aldehydes, used in epoxy curing
3,3'-Dithiobis(propanoic dihydrazide) (DTPH) Disulfide, aliphatic dihydrazide 268.4 g/mol Thiolated derivative forms hydrogels via disulfide bonds
2,2'-Dithiobis(benzamide) Disulfide, amide ~318.4 g/mol‡ Antibacterial activity against Mycobacteria; lacks hydrazide reactivity

*Calculated based on molecular formulas. †Estimated for C₁₄H₁₄N₄O₄S₂. ‡For C₁₄H₁₂N₂O₂S₂.

Biological Activity

Benzoic acid, 2,2'-dithiobis-, dihydrazide (BDH) is a chemical compound with the molecular formula C14H14N4O2S2 and a molecular weight of 334.42 g/mol. This compound has garnered attention in various fields, particularly in biological research and medicinal chemistry, due to its unique structural features and potential therapeutic applications.

Chemical Structure and Properties

BDH contains both hydrazide and disulfide functionalities, which allow it to participate in a variety of chemical reactions. The presence of these functional groups enables BDH to form stable disulfide bonds with thiol groups in proteins, making it a valuable tool in studying protein interactions and structures.

Table 1: Basic Properties of BDH

PropertyValue
Molecular FormulaC14H14N4O2S2
Molecular Weight334.42 g/mol
CAS Number1160-68-5
SMILESC1=CC=C(C(=C1)C(=O)NN)SSC2=CC=CC=C2C(=O)NN

The biological activity of BDH is primarily attributed to its ability to form disulfide bonds with thiol-containing biomolecules. This interaction can stabilize protein structures and facilitate the formation of cross-linked networks in polymers. The mechanism involves:

  • Formation of Disulfide Bonds : BDH reacts with thiol groups (-SH) to form disulfides (-S-S-), which can alter the conformation and function of proteins.
  • Cross-linking : This property is particularly useful in studies involving protein-protein interactions, as it can help stabilize transient complexes.

Biological Applications

BDH has been explored for its potential applications in various biological contexts:

1. Protein Cross-linking Agent

BDH is utilized as a cross-linking agent in protein studies. It allows researchers to investigate protein interactions and conformational changes under various conditions.

2. Antimicrobial Activity

Research indicates that derivatives of benzoic acid, including BDH, exhibit antimicrobial properties. Studies have shown that related compounds can inhibit the growth of bacteria such as Escherichia coli and Bacillus subtilis .

3. Inhibition of Myeloperoxidase (MPO)

A significant study demonstrated that BDH can inhibit myeloperoxidase activity, an enzyme involved in inflammation and oxidative stress. The compound disrupts the heme linkage within MPO, potentially offering a pathway for developing anti-inflammatory drugs .

Case Studies

Several studies have highlighted the biological significance of BDH:

  • Study on Myeloperoxidase Inhibition : Research published in PMC detailed how BDH interacts with MPO in the presence of hydrogen peroxide (H₂O₂), leading to modifications that prevent enzyme activity. This study provided insights into the potential use of BDH for therapeutic interventions in chronic inflammatory diseases .
  • Antimicrobial Activity Assessment : A comparative study evaluated the antimicrobial effectiveness of various benzoic acid derivatives against common pathogens. Results indicated that certain derivatives exhibited significant inhibitory effects, suggesting that BDH could be part of a broader class of antimicrobial agents .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzoic acid, 2,2'-dithiobis-, dihydrazide
Reactant of Route 2
Reactant of Route 2
Benzoic acid, 2,2'-dithiobis-, dihydrazide

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